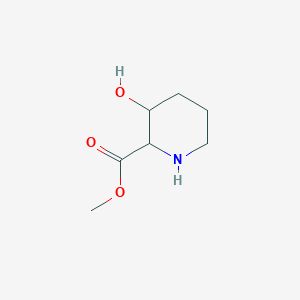

Methyl 3-hydroxypiperidine-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 3-hydroxypiperidine-2-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h5-6,8-9H,2-4H2,1H3 |

InChI Key |

AFGQKANXLJQASF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(CCCN1)O |

Origin of Product |

United States |

Derivatization and Analog Synthesis Strategies of Methyl 3 Hydroxypiperidine 2 Carboxylate Scaffolds

Modification of the Hydroxyl Group

The secondary hydroxyl group at the C-3 position of the piperidine (B6355638) ring is a prime site for modification to modulate the compound's polarity, hydrogen bonding capacity, and steric profile. Common derivatization strategies include acylation and etherification.

Acylation: The hydroxyl group can be readily acylated to form esters using various acylating agents such as acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine (B92270). This transformation is useful for installing a range of functionalities, from simple acetyl groups to more complex moieties, which can influence the molecule's lipophilicity and metabolic stability. For these reactions to proceed efficiently, it is often necessary to first protect the piperidine nitrogen to prevent competitive N-acylation.

Etherification: Formation of ethers at the C-3 hydroxyl group is another common strategy to introduce diverse substituents. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide), is a frequently employed method. These modifications can significantly alter the steric and electronic properties of the scaffold.

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| Acylation | Acyl chloride or anhydride, base (e.g., triethylamine, pyridine) | Ester |

| Etherification | Alkyl halide, strong base (e.g., sodium hydride) | Ether |

Esterification and Amidation at the Carboxylate Moiety

The methyl ester at the C-2 position is a versatile handle for introducing a wide array of functional groups through esterification (transesterification) and amidation reactions. These modifications are crucial for creating libraries of compounds with diverse biological activities.

Esterification: While the starting compound is a methyl ester, it can be converted to other esters (transesterification) by reaction with a different alcohol in the presence of an acid or base catalyst. More commonly, the corresponding carboxylic acid (3-hydroxypipecolic acid) is used as the starting material for esterification with various alcohols using coupling agents like dicyclohexylcarbodiimide (DCC) or through methods like the Yamaguchi esterification. mdpi.com

Amidation: The direct conversion of the methyl ester to an amide can be achieved by heating with an amine, sometimes facilitated by a Lewis acid catalyst such as iron(III) chloride under solvent-free conditions. organic-chemistry.org Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with a primary or secondary amine using standard peptide coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as Hünig's base. nih.govpatsnap.com This approach allows for the introduction of a diverse range of substituents, which is a key strategy in drug discovery.

| Reaction Type | Key Reagents | Amine/Alcohol Scope |

| Direct Amidation | Iron(III) Chloride, Heat | Primary and secondary amines |

| Amidation via Carboxylic Acid | HBTU, Hünig's base | Primary and secondary amines |

| Transesterification | Alcohol, Acid/Base catalyst | Various alcohols |

N-Substitution Reactions on the Piperidine Nitrogen

The secondary amine of the piperidine ring is a highly reactive site for substitution, allowing for the introduction of a wide variety of groups that can significantly impact the molecule's pharmacological properties, including its basicity, lipophilicity, and receptor-binding interactions.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like potassium carbonate. google.com Reductive amination is another powerful method, where the piperidine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride to form N-alkylated derivatives.

N-Acylation: Acylation of the piperidine nitrogen is readily achieved using acyl chlorides or anhydrides. A common and important N-acylation is the introduction of a tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (Boc₂O). google.comnsf.gov This not only protects the nitrogen from further reaction but also finds extensive use in peptide synthesis. Other acyl groups can be introduced to generate a variety of amides.

N-Arylation and N-Heteroarylation: More complex substituents can be introduced through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of N-aryl and N-heteroaryl derivatives.

| Substitution Type | Typical Reagents | Resulting Moiety |

| N-Alkylation | Alkyl halide, K₂CO₃ | N-Alkylpiperidine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkylpiperidine |

| N-Acylation (Protection) | Boc₂O, base | N-Boc-piperidine |

| N-Acylation (Amide formation) | Acyl chloride, base | N-Acylpiperidine |

Introduction of Substituents on the Piperidine Ring

Introducing substituents such as methyl or benzyl groups onto the carbon framework of the piperidine ring can create new chiral centers and significantly influence the conformation and biological activity of the resulting analogs. These modifications typically require more complex synthetic strategies, often starting from precursors that already contain the desired substitution pattern, or through stereoselective reactions on an existing piperidine scaffold.

One common approach is the diastereoselective synthesis starting from a chiral precursor. For instance, a diastereoselective enolate hydroxylation can be used to install the hydroxyl group with a specific stereochemistry relative to other substituents on the ring. ajchem-a.com The synthesis of polysubstituted piperidines can also be achieved through multi-component reactions or cascade cyclizations that build the substituted ring system in a controlled manner. researchgate.net While direct C-H functionalization of the piperidine ring is challenging, advances in this area are providing new routes to substituted analogs.

Synthesis of Conformationally Restricted Analogues (e.g., 3-hydroxypipecolic acids as proline/serine substitutes)

3-Hydroxypipecolic acid, the hydrolyzed form of methyl 3-hydroxypiperidine-2-carboxylate, and its derivatives are considered conformationally restricted analogues of amino acids. nih.gov The six-membered ring of the pipecolic acid scaffold imparts more rigidity compared to the five-membered ring of proline. The presence of the hydroxyl group also allows these molecules to act as mimics of serine. Incorporating these constrained amino acids into peptides can induce specific secondary structures, such as turns and helices, and can enhance metabolic stability and receptor binding affinity.

The synthesis of these conformationally restricted analogues often involves asymmetric synthesis to control the stereochemistry of the multiple chiral centers. The 3-hydroxypiperidine (B146073) moiety is a key scaffold found in many bioactive natural products, and the ability to synthesize various stereoisomers of 3-hydroxypipecolic acid is crucial for exploring their potential in peptidomimetics and drug design. nih.gov These non-natural amino acids serve as valuable tools for probing peptide structure and function.

Applications in Advanced Organic Synthesis

Role as Chiral Building Blocks

The inherent chirality of methyl 3-hydroxypiperidine-2-carboxylate, arising from the stereocenters at the C2 and C3 positions of the piperidine (B6355638) ring, establishes it as a crucial chiral building block in asymmetric synthesis. The defined spatial arrangement of its hydroxyl and carboxylate functionalities provides a template for the stereocontrolled introduction of new chiral centers. Organic chemists leverage this pre-existing stereochemistry to construct complex target molecules with high levels of enantiomeric and diastereomeric purity, thereby avoiding the need for challenging chiral separations or asymmetric transformations at later stages of a synthetic sequence.

The strategic manipulation of the hydroxyl and carboxylate groups, along with the secondary amine, allows for a diverse range of chemical transformations. These include, but are not limited to, esterification, amidation, reduction, oxidation, and N-alkylation or N-acylation. The conformational rigidity of the piperidine ring often dictates the facial selectivity of these reactions, enabling predictable stereochemical outcomes. This control over stereochemistry is paramount in the synthesis of biologically active molecules, where specific stereoisomers often exhibit markedly different pharmacological activities.

Intermediates in Natural Product Synthesis

The 3-hydroxypiperidine (B146073) motif is a common structural feature in a wide array of naturally occurring alkaloids, many of which exhibit significant biological activities. Consequently, this compound and its derivatives serve as key intermediates in the total synthesis of these complex natural products.

One notable example is the synthesis of (-)-swainsonine , an indolizidine alkaloid and a potent inhibitor of α-mannosidase. Synthetic strategies towards swainsonine (B1682842) often involve the use of 3-substituted piperidine precursors to construct the bicyclic core of the molecule. The stereochemistry of the 3-hydroxy group is crucial for establishing the correct relative and absolute stereochemistry of the final natural product.

Similarly, in the synthesis of febrifugine , an antimalarial alkaloid, and its analogs like halofuginone, 3-hydroxypiperidine derivatives are pivotal intermediates. For instance, racemic trans-benzyl-3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate has been utilized as a key building block in the synthesis of halofuginone. newdrugapprovals.org The 3-hydroxy group and the adjacent substituent at the C2 position are essential for the biological activity of these compounds.

The piperidine alkaloids (+)-spectaline , deoxoprosopinine , and deoxoprosophylline , isolated from various plant species, also feature the β-hydroxypiperidine substructure. acs.org The stereocontrolled synthesis of these polysubstituted piperidines often relies on chiral building blocks that can introduce the required stereocenters in a predictable manner. While not always the direct starting material, the structural motif of this compound represents a key synthon in the retrosynthetic analysis of these natural products.

| Natural Product | Key Synthetic Intermediate (Related to this compound) |

| (-)-Swainsonine | 3-Substituted piperidine precursors |

| Febrifugine/Halofuginone | trans-Benzyl-3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate newdrugapprovals.org |

| (+)-Spectaline | Polysubstituted β-hydroxypiperidines acs.org |

| Deoxoprosopinine | Polysubstituted β-hydroxypiperidines |

| Deoxoprosophylline | Polysubstituted β-hydroxypiperidines |

Precursors for Bioactive Molecules and Drug Candidates

The 3-hydroxypiperidine-2-carboxylate framework is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of potent and selective therapeutic agents. Its ability to present functional groups in a well-defined three-dimensional space allows for precise interactions with biological targets.

A prominent example of its application is in the synthesis of Avibactam , a non-β-lactam β-lactamase inhibitor. newdrugapprovals.orgacs.org In the synthesis of Avibactam, (2S,5S)-5-hydroxypiperidine-2-carboxylate acid and its ethyl ester are crucial precursors. newdrugapprovals.orgacs.org These intermediates, closely related to this compound, are used to construct the core diazabicyclooctane structure of Avibactam. The stereochemistry of the hydroxyl group is critical for the inhibitory activity of the final drug molecule.

Furthermore, the 3-hydroxypiperidine scaffold is found in various antagonists of neurokinin (NK) receptors, such as NK-1 inhibitors . These inhibitors have therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, as well as other neurological disorders. While a direct synthetic route from this compound to all NK-1 inhibitors is not always the case, its structural features make it an attractive starting point for the development of novel antagonists. The hydroxyl group can act as a hydrogen bond donor or acceptor, and the carboxylate can be modified to introduce various side chains to optimize binding affinity and selectivity for the NK-1 receptor.

| Drug Candidate/Target | Role of this compound Derivative |

| Avibactam (β-lactamase inhibitor) | Key precursor ((2S,5S)-5-hydroxypiperidine-2-carboxylate acid/ester) for the diazabicyclooctane core. newdrugapprovals.orgacs.org |

| NK-1 Inhibitors | Serves as a scaffold for the development of novel antagonists. |

Development of Novel Synthetic Reagents and Catalysts

Beyond its role as a building block for biologically active molecules, the 3-hydroxypiperidine framework has been utilized in the development of novel synthetic reagents and catalysts. The combination of a rigid chiral backbone and strategically placed functional groups allows for the creation of ligands for asymmetric catalysis.

An emerging area of application is in the synthesis of phosphine-alkene ligands . These bidentate ligands, which can coordinate to transition metals, have shown promise in a variety of catalytic transformations. The synthesis of P-stereogenic phosphine-alkene ligands has been explored starting from 3-hydroxy piperidines. whiterose.ac.ukwhiterose.ac.uk In these synthetic routes, the hydroxyl group can be used as a handle for further functionalization, while the piperidine ring provides a robust and chiral scaffold. The stereochemistry of the 3-hydroxypiperidine precursor can influence the conformation of the resulting ligand-metal complex, which in turn can dictate the stereochemical outcome of the catalyzed reaction. While not exclusively derived from the methyl ester, the general strategy highlights the potential of the 3-hydroxypiperidine-2-carboxylate scaffold in the design of new and effective chiral ligands for asymmetric catalysis.

Spectroscopic Characterization Techniques and Interpretations for Methyl 3 Hydroxypiperidine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 3-hydroxypiperidine-2-carboxylate, both ¹H and ¹³C NMR are crucial for assigning the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the hydroxyl and carboxylate groups, as well as the diamagnetic anisotropy of the piperidine (B6355638) ring. The expected chemical shifts are summarized in Table 1.

The proton on the carbon bearing the carboxylate group (H-2) is anticipated to appear downfield due to the deshielding effect of the adjacent ester functionality. Similarly, the proton on the carbon with the hydroxyl group (H-3) will also be shifted downfield. The protons on the carbons adjacent to the nitrogen atom (H-6) are expected to have a different chemical shift compared to those further away. The methyl protons of the ester group will likely appear as a sharp singlet. In piperidine systems, the axial and equatorial protons on the same carbon are diastereotopic and thus can have different chemical shifts and show geminal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 3.5 - 3.8 | Doublet or Doublet of Doublets |

| H-3 | 3.9 - 4.2 | Multiplet |

| H-4 (axial) | 1.5 - 1.8 | Multiplet |

| H-4 (equatorial) | 1.9 - 2.2 | Multiplet |

| H-5 (axial) | 1.4 - 1.7 | Multiplet |

| H-5 (equatorial) | 1.8 - 2.1 | Multiplet |

| H-6 (axial) | 2.6 - 2.9 | Multiplet |

| H-6 (equatorial) | 3.0 - 3.3 | Multiplet |

| NH | 1.5 - 3.0 (broad) | Singlet (broad) |

| OH | 2.0 - 4.0 (broad) | Singlet (broad) |

| OCH₃ | 3.7 - 3.8 | Singlet |

Note: Predicted chemical shifts are based on typical values for substituted piperidines and may vary depending on the solvent and stereochemistry.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the nature of the attached functional groups.

The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 170-175 ppm. The carbon atoms attached to the hydroxyl group (C-3) and the ester group (C-2) will also be significantly downfield due to the electronegativity of the oxygen atoms. The carbon of the methyl group in the ester will appear at a characteristic upfield position. The chemical shifts of the piperidine ring carbons are influenced by their position relative to the nitrogen and the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 170 - 175 |

| C-2 | 58 - 62 |

| C-3 | 65 - 70 |

| C-4 | 28 - 32 |

| C-5 | 22 - 26 |

| C-6 | 45 - 50 |

| OCH₃ | 51 - 53 |

Note: Predicted chemical shifts are based on typical values for substituted piperidines and may vary depending on the solvent and stereochemistry.

Since this compound contains chiral centers, it can exist as different enantiomers and diastereomers. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), is a powerful method for determining the enantiomeric excess (ee) of a chiral compound.

Chiral shift reagents are typically lanthanide complexes that can reversibly bind to the chiral molecule, forming diastereomeric complexes. These complexes have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. This allows for the integration of the corresponding peaks to quantify the relative amounts of each enantiomer and thus determine the enantiomeric excess. For piperidine derivatives, the nitrogen atom and the hydroxyl group can act as binding sites for the chiral shift reagent. The use of CSRs can induce significant separation in the ¹H NMR signals, particularly for protons close to the chiral centers.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

A broad band in the region of 3400-3200 cm⁻¹ is anticipated due to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the secondary amine. The C-H stretching vibrations of the piperidine ring and the methyl group will appear in the 3000-2800 cm⁻¹ region. A strong absorption band around 1735-1750 cm⁻¹ is characteristic of the C=O stretching of the ester group. The C-O stretching vibrations of the ester and the alcohol are expected in the 1300-1000 cm⁻¹ range. Fingerprint region below 1500 cm⁻¹ will contain complex vibrations related to the piperidine ring deformations.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3400 - 3200 | Broad, Medium |

| N-H Stretch (Amine) | 3350 - 3250 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |

| C=O Stretch (Ester) | 1750 - 1735 | Strong |

| C-O Stretch (Ester) | 1300 - 1200 | Strong |

| C-O Stretch (Alcohol) | 1150 - 1050 | Medium |

| N-H Bend | 1650 - 1580 | Medium |

| C-H Bend | 1470 - 1350 | Medium |

FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and O-H give strong signals in FTIR, non-polar bonds and symmetric vibrations often result in strong Raman scattering.

In the FT-Raman spectrum of this compound, the C-H stretching vibrations in the 3000-2800 cm⁻¹ region are expected to be strong. The C-C stretching and CH₂ bending vibrations of the piperidine ring will also be prominent. The C=O stretching of the ester group will be present but may be weaker than in the FTIR spectrum. The N-H and O-H stretching bands are typically weak in Raman spectra.

Table 4: Predicted FT-Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=O Stretch (Ester) | 1750 - 1735 | Medium |

| C-C Stretch (Ring) | 1200 - 800 | Medium to Strong |

| CH₂ Bend/Twist/Rock | 1470 - 700 | Medium to Strong |

| N-H Stretch | 3350 - 3250 | Weak |

| O-H Stretch | 3400 - 3200 | Weak |

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectra. By calculating the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration, PED analysis offers a quantitative description of the vibrational spectrum.

The vibrational spectrum of a piperidine ring is characterized by several key regions:

C-H Stretching: Vibrations corresponding to the stretching of carbon-hydrogen bonds are typically observed in the 2800-3000 cm⁻¹ region.

N-H Stretching: The stretching vibration of the nitrogen-hydrogen bond in the piperidine ring usually appears as a broad band in the 3200-3500 cm⁻¹ region.

C=O Stretching: The carbonyl group of the methyl ester in this compound would exhibit a strong absorption band, typically in the range of 1730-1750 cm⁻¹.

O-H Stretching: The hydroxyl group's stretching vibration is expected to produce a broad band in the 3200-3600 cm⁻¹ region, often overlapping with the N-H stretch.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands arising from C-C and C-N stretching, as well as various bending and torsional modes. PED analysis is particularly crucial for assigning these vibrations.

For 2- and 3-methylpiperidine, theoretical calculations have been used to assign the experimental FT-IR spectra based on the Total Energy Distribution (TED), a concept closely related to PED. nih.gov A similar approach for this compound would involve computational modeling to predict the vibrational spectrum and assign the contributions of the various functional groups to each observed band.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

For this compound, the chromophores present are the carbonyl group (C=O) of the methyl ester and the non-bonding electrons on the nitrogen and oxygen atoms. The expected electronic transitions are:

n → σ* transitions: Excitation of a non-bonding electron (from N or O) to an anti-bonding σ* orbital. These transitions are typically of high energy and occur at shorter wavelengths, often below 200 nm.

n → π* transitions: Excitation of a non-bonding electron from the oxygen of the carbonyl group to the anti-bonding π* orbital of the C=O double bond. These transitions are of lower energy than n → σ* transitions and typically occur in the 270-300 nm region. They are characteristically of low intensity.

π → π* transitions: Excitation of an electron from the π bonding orbital of the carbonyl group to the anti-bonding π* orbital. These transitions are of high intensity and for an isolated carbonyl group, they occur at shorter wavelengths, typically below 200 nm.

The UV-Vis spectrum of this compound is therefore expected to show a weak absorption band in the near-UV region corresponding to the n → π* transition of the carbonyl group. In the absence of extended conjugation, significant absorption in the visible region is not anticipated.

| Functional Group | Electronic Transition | Expected λmax (nm) | Expected Intensity |

|---|---|---|---|

| C=O (Ester) | n → π | ~270-300 | Low |

| C=O (Ester) | π → π | <200 | High |

| N-H, O-H | n → σ* | <200 | Variable |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This allows for the calculation of a unique elemental formula, which is invaluable for confirming the identity of a compound.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 160.09682 |

| [M+Na]⁺ | 182.07876 |

| [M-H]⁻ | 158.08226 |

| [M+NH₄]⁺ | 177.12336 |

| [M+K]⁺ | 198.05270 |

Data presented for the constitutional isomer Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride. uni.lu

X-Ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of all atoms in the molecule can be determined.

For a chiral molecule like this compound, which has two stereocenters, X-ray crystallography can unambiguously establish the relative and absolute stereochemistry of the hydroxyl and ester groups on the piperidine ring.

While a crystal structure for this compound is not currently available in the public domain, the crystal structure of a related substituted piperidinone, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, illustrates the type of information that can be obtained. nih.gov In this structure, the piperidine ring was found to adopt a chair conformation. nih.gov The analysis also revealed details of intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice. nih.gov

A hypothetical X-ray crystallographic analysis of a single crystal of an enantiomerically pure sample of this compound would yield precise data on bond lengths, bond angles, and torsion angles, confirming the chair or boat conformation of the piperidine ring and the axial or equatorial positions of the substituents. Furthermore, by using anomalous dispersion effects, the absolute configuration (e.g., (2R, 3S), (2S, 3R), etc.) could be definitively determined.

| Crystallographic Parameter | Information Obtained |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom in the molecule. |

| Bond Lengths and Angles | Geometric parameters of the molecular structure. |

| Torsion Angles | Conformation of the piperidine ring and substituent orientation. |

| Absolute Configuration | The absolute stereochemistry of chiral centers (e.g., R/S). |

Advanced Theoretical and Computational Investigations of Methyl 3 Hydroxypiperidine 2 Carboxylate

Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and physics to predict molecular geometries, electronic properties, and vibrational frequencies. For Methyl 3-hydroxypiperidine-2-carboxylate, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—the optimized geometry. This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. The resulting optimized structural parameters provide a theoretical model of the molecule's ground state geometry. pnrjournal.com

Once the geometry is optimized, the same level of theory can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of molecular vibration. The results are often presented as a theoretical infrared (IR) and Raman spectrum. While DFT calculations provide a robust framework, the calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis of these vibrations allows for the assignment of specific spectral bands to the motions of particular functional groups within the molecule, such as the stretching and bending of C-H, O-H, N-H, and C=O bonds. researchgate.netnih.gov

Below is a table representing typical functional group vibrations that would be analyzed for this compound using DFT calculations, with frequency ranges informed by studies on similar molecules. sci-hub.boxnanobioletters.com

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber Range (cm⁻¹) | Description of Motion |

|---|---|---|---|

| ν(O-H) | Hydroxyl (-OH) | 3500-3700 | Stretching of the O-H bond. |

| ν(N-H) | Amine (-NH-) | 3300-3500 | Stretching of the N-H bond in the piperidine (B6355638) ring. |

| ν(C-H) | Methyl/Methylene (-CH₃, -CH₂-) | 2850-3000 | Symmetric and asymmetric stretching of C-H bonds. |

| ν(C=O) | Ester Carbonyl (C=O) | 1730-1750 | Stretching of the carbon-oxygen double bond. |

| δ(CH₂) / δ(CH₃) | Methylene/Methyl | 1440-1470 | Scissoring and bending deformations of C-H bonds. |

| ν(C-O) | Ester/Hydroxyl | 1000-1300 | Stretching of the carbon-oxygen single bonds. |

Electronic Structure Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Charge Transfer

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron, whereas the LUMO's energy is related to the electron affinity, the energy released when an electron is added. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atom of the piperidine ring and the oxygen atoms of the hydroxyl and ester groups, due to their lone pairs of electrons. The LUMO is likely distributed over the carbonyl group (C=O) of the ester, which is an electron-deficient center. The potential for intramolecular charge transfer from the HOMO to the LUMO regions influences the molecule's electronic absorption properties. nih.gov

The table below summarizes the key concepts related to the FMO analysis of this compound.

| Parameter | Description | Implication for this compound |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Likely localized on N and O atoms. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Likely localized on the C=O ester group. |

| ΔE (HOMO-LUMO Gap) | Energy difference: E(LUMO) - E(HOMO) | A larger gap signifies higher stability and lower chemical reactivity. researchgate.net |

| Intramolecular Charge Transfer | Electron transition from HOMO to LUMO | Responsible for electronic absorption properties; charge moves from the piperidine ring/hydroxyl to the carboxylate group. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. nih.gov Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. Conversely, blue indicates regions of most positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would reveal specific reactive sites. The regions around the oxygen atoms of the carbonyl group (C=O) and the hydroxyl group (-OH) are expected to be colored red, indicating a high electron density and their role as primary sites for interacting with electrophiles. researchgate.net The area around the hydrogen atom of the hydroxyl group (O-H) and the amine proton (N-H) would be shown in blue, highlighting their electron-deficient nature and susceptibility to nucleophilic attack. This analysis provides crucial insights into the molecule's hydrogen bonding capabilities and non-covalent interactions. researchgate.net

The expected MEP characteristics for the molecule are detailed in the following table.

| Molecular Region | Expected MEP Color | Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Red | Negative | Site for electrophilic attack; hydrogen bond acceptor. researchgate.net |

| Hydroxyl Oxygen (-OH) | Red | Negative | Site for electrophilic attack; hydrogen bond acceptor. researchgate.net |

| Hydroxyl Hydrogen (-OH) | Blue | Positive | Site for nucleophilic attack; hydrogen bond donor. |

| Amine Hydrogen (-NH) | Blue | Positive | Site for nucleophilic attack; hydrogen bond donor. |

| Piperidine Ring (C-H bonds) | Green/Yellow | Near Zero | Relatively non-polar and less reactive. |

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Bond Strength

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized, chemically intuitive Lewis-like structures (bonds, lone pairs, and core orbitals). A key feature of NBO analysis is its ability to quantify intramolecular charge transfer and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

The table below outlines potential donor-acceptor interactions and their significance in stabilizing the molecule.

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

|---|---|---|---|

| LP(N) | σ(C-C) / σ(C-H) | n → σ | Delocalization of the nitrogen lone pair into adjacent antibonding orbitals, stabilizing the ring structure. |

| LP(O) of -OH | σ(C-O) / σ(C-C) | n → σ | Electron delocalization from the hydroxyl oxygen, contributing to molecular stability. |

| LP(O) of C=O | σ(C-C) / π(C=O) | n → σ* / n → π | Stabilization of the ester group through resonance and hyperconjugation. |

| σ(C-H) / σ(C-C) | σ(C-N) / σ(C-O) | σ → σ | Standard hyperconjugative effects that contribute to the overall electronic stability of the saturated ring system. |

NMR Shielding and Chemical Shift Calculations (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational chemistry can predict NMR chemical shifts, providing valuable support for experimental data interpretation. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating the isotropic magnetic shielding tensors of nuclei within a molecule. researchgate.netsoton.ac.uk These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net

For this compound, GIAO calculations performed on the DFT-optimized geometry can predict the ¹H and ¹³C NMR spectra. The calculated chemical shifts are highly sensitive to the local electronic environment of each nucleus. For instance, the proton attached to the carbon bearing the hydroxyl group (C3-H) and the proton on the carbon with the ester group (C2-H) would be expected to have distinct chemical shifts due to the electron-withdrawing effects of the oxygen atoms. Similarly, the carbon atoms directly bonded to nitrogen or oxygen (C2, C3, C6, and the ester carbons) will be significantly deshielded and appear at higher chemical shifts in the ¹³C NMR spectrum compared to the other ring carbons. rsc.org Comparing the calculated spectra with experimental results helps confirm the proposed structure and assign specific resonances. soton.ac.uk

The following table provides an overview of the expected ¹H and ¹³C chemical shift ranges for the different nuclei in the molecule, which GIAO calculations would aim to predict.

| Nucleus Type | Position | Expected Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|---|

| ¹H | N-H | 1.5 - 3.5 (broad) | Proximity to nitrogen; potential for hydrogen bonding. |

| ¹H | O-H | 2.0 - 5.0 (broad) | Proximity to oxygen; solvent effects and hydrogen bonding. |

| ¹H | -OCH₃ (Methyl ester) | ~3.7 | Electron-withdrawing effect of the ester group. rsc.org |

| ¹H | Piperidine Ring (CH, CH₂) | 1.5 - 4.0 | Proximity to heteroatoms (N, O) and the ester group causes deshielding. rsc.org |

| ¹³C | C=O (Ester) | ~174 | Highly deshielded due to the double bond to oxygen. rsc.org |

| ¹³C | C2, C3, C6 (Piperidine) | 50 - 70 | Deshielded by adjacent N, O, and ester functional groups. rsc.org |

| ¹³C | -OCH₃ (Methyl ester) | ~52 | Typical range for a methyl ester carbon. rsc.org |

| ¹³C | C4, C5 (Piperidine) | 20 - 30 | More shielded, typical alkane-like carbons in the ring. rsc.org |

Conformational Analysis and Stability Studies

Conformational analysis is essential for understanding the three-dimensional structure, stability, and properties of cyclic molecules like this compound. The piperidine ring is not planar and typically adopts a low-energy chair conformation to minimize angular and torsional strain. In this chair form, the substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

For a substituted piperidine, multiple chair conformers are possible, and their relative stability is determined by the steric and electronic interactions of the substituents. westernsydney.edu.au In this compound, both the hydroxyl group at C3 and the methyl carboxylate group at C2 can be either axial or equatorial. This leads to four possible chair conformations: (2-eq, 3-eq), (2-eq, 3-ax), (2-ax, 3-eq), and (2-ax, 3-ax). Generally, conformers with bulky substituents in the equatorial position are more stable to avoid unfavorable 1,3-diaxial steric interactions. mdpi.com However, intramolecular hydrogen bonding can also play a crucial role. For instance, a hydrogen bond between the hydroxyl group (donor) and the ester's carbonyl oxygen or the ring nitrogen (acceptors) might stabilize a conformation that would otherwise be sterically disfavored. westernsydney.edu.au Computational studies involve calculating the relative energies (e.g., Gibbs free energy) of all possible conformers to identify the most stable, and therefore most populated, conformation at equilibrium. mdpi.com

This table summarizes the potential chair conformations and the factors influencing their relative stability.

| Conformer | C2 (-COOCH₃) Position | C3 (-OH) Position | Factors Favoring Stability | Factors Disfavoring Stability |

|---|---|---|---|---|

| 1 | Equatorial | Equatorial | Minimizes steric hindrance for both large groups. | May not allow for optimal intramolecular hydrogen bonding. |

| 2 | Equatorial | Axial | Potential for intramolecular hydrogen bonding (e.g., OH to ring N). | 1,3-diaxial interaction involving the axial -OH group. |

| 3 | Axial | Equatorial | Potential for intramolecular hydrogen bonding (e.g., OH to ester C=O). | Significant 1,3-diaxial steric strain from the bulky axial ester group. |

| 4 | Axial | Axial | May allow for specific hydrogen bonding geometry. | Highly disfavored due to severe 1,3-diaxial interactions from both substituents. |

Mechanistic Studies using Computational Methods (e.g., catalytic cycles, transition states)

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of substituted piperidines, including derivatives like this compound. While specific computational studies directly targeting this exact molecule are not extensively documented in publicly available literature, a wealth of research on analogous systems provides significant insights into the methodologies employed and the types of mechanistic questions that can be addressed. Density Functional Theory (DFT) is a particularly prominent method for investigating reaction pathways, transition states, and the energetics of catalytic cycles.

One of the key areas where computational methods have proven invaluable is in understanding and predicting the stereochemical outcomes of reactions that form the piperidine ring. For instance, in the synthesis of substituted piperidines, DFT calculations are frequently used to determine the relative stabilities of different stereoisomers and the energy barriers of the transition states leading to their formation. By modeling the transition state structures, researchers can rationalize why a particular diastereomer is favored under specific reaction conditions.

A relevant example can be found in the study of carbonyl ene and Prins cyclizations for the synthesis of 3,4-disubstituted piperidines. Mechanistic investigations supported by DFT calculations (at the B3LYP/6-31G(d) level of theory) have suggested that these cyclizations can proceed through a mechanism with significant carbocationic character. nih.gov Computational analysis of the transition state energies for a concerted cyclization revealed that the cis-piperidine isomer is the kinetically favored product. nih.gov This type of computational insight is crucial for designing synthetic strategies that yield the desired stereoisomer with high selectivity.

Furthermore, computational studies are instrumental in mapping out entire catalytic cycles. In the context of copper-catalyzed intramolecular C–H amination for the synthesis of piperidines, DFT calculations have been employed to propose and validate catalytic pathways. acs.org These studies can elucidate the roles of different ligands, the oxidation states of the metal center throughout the cycle, and the nature of key intermediates. For example, a proposed catalytic cycle might involve a Cu(I)/Cu(II) pathway, and computational modeling can help to identify the rate-determining step and the geometry of the transition states for each elementary step in the cycle. acs.org

The following interactive table provides representative data that can be obtained from such computational studies, illustrating the types of energetic parameters calculated for key steps in a hypothetical catalytic cycle for the formation of a substituted piperidine.

| Step in Catalytic Cycle | Species | Methodology | Calculated Parameter | Value (kcal/mol) |

| Oxidative Addition | Reactant Complex | DFT (B3LYP-D3) | Free Energy of Activation (ΔG‡) | +15.2 |

| C-N Bond Formation | Transition State 1 | DFT (B3LYP-D3) | Relative Free Energy | +21.5 |

| Reductive Elimination | Transition State 2 | DFT (B3LYP-D3) | Free Energy of Activation (ΔG‡) | +18.7 |

| Product Release | Product Complex | DFT (B3LYP-D3) | Reaction Free Energy (ΔG) | -25.0 |

Note: The data in this table is illustrative and intended to represent the type of information generated from computational mechanistic studies on related piperidine syntheses.

Molecular Interaction and Biochemical Mechanistic Studies

Enzyme Mechanism Elucidation

There is no available scientific literature detailing the use of Methyl 3-hydroxypiperidine-2-carboxylate in mechanism elucidation studies for enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase or dihydrodipicolinate (DHDPA) synthase . While piperidine-containing molecules can be valuable tools in biochemistry, research connecting this specific compound to the mechanistic understanding of these or other enzymes could not be identified.

Ligand-Receptor Binding Investigations

No specific studies detailing ligand-receptor binding investigations for this compound were found. Research on the binding affinity, kinetics (association or dissociation constants), or identification of specific receptor targets for this compound is not present in the available literature. While related compounds are explored in medicinal chemistry for their potential interactions, data for the requested methyl ester is absent. smolecule.com

Interaction with Specific Molecular Targets and Pathways

Information regarding the interaction of this compound with any specific molecular targets or its ability to modulate cellular pathways is not available. Scientific investigations into its general binding affinity or its effect on the activity of specific proteins, enzymes, or signaling pathways have not been published.

Due to the absence of specific research data for "this compound" across all sections of the requested outline, this article cannot be generated at this time while maintaining the required standards of scientific accuracy and strict adherence to the provided topics.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

While methods exist for the synthesis of 3-hydroxypiperidine-2-carboxylic acid derivatives, the development of more efficient, scalable, and stereoselective routes remains a critical objective. Future research will likely focus on creating novel synthetic pathways that offer superior control over the stereochemistry at the C2 and C3 positions.

Key areas for exploration include:

Asymmetric Catalysis: The design and application of new chiral catalysts for reactions such as asymmetric hydrogenation, hydroxylation, or cycloaddition reactions could provide direct and highly enantioselective routes to specific stereoisomers of the target molecule.

[3+2] Cycloaddition Reactions: The use of [3+2] cycloaddition (32CA) reactions involving azomethine ylides is a powerful strategy for constructing highly functionalized heterocyclic systems. mdpi.commdpi.com Future work could explore novel dipolarophiles and reaction conditions to synthesize diverse piperidine (B6355638) scaffolds with high stereocontrol. mdpi.commdpi.com

Bio-inspired Synthesis: Leveraging enzymatic or chemo-enzymatic approaches could offer environmentally benign and highly selective methods. For instance, employing enzymes to resolve racemic mixtures or to catalyze key stereoselective steps can be a powerful strategy.

Serine-Based Approaches: Building upon existing methods that utilize serine as a chiral starting material, new research could optimize cyclization strategies to improve yields and stereoselectivity, potentially delivering derivatives in high enantiomeric excess. smolecule.com

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| Asymmetric Catalysis | High enantioselectivity and atom economy | Chiral ligand development |

| [3+2] Cycloaddition | Rapid construction of complex heterocycles | Azomethine ylide chemistry mdpi.commdpi.com |

| Chemo-enzymatic Methods | High stereospecificity and green chemistry | Biocatalysis |

| Optimized Serine Routes | Access to specific enantiomers from available starting materials | Chiral pool synthesis smolecule.com |

Exploration of New Derivatization Strategies

The hydroxyl and ester functionalities of methyl 3-hydroxypiperidine-2-carboxylate, along with the secondary amine, provide multiple handles for chemical modification. Exploring new derivatization strategies is essential for creating analogues with tailored properties for structure-activity relationship (SAR) studies and for enhancing analytical detection.

Future research directions include:

N-Alkylation/Arylation: Introducing a wide range of substituents on the piperidine nitrogen can significantly modulate the compound's steric and electronic properties. Modern techniques like metallaphotoredox-enabled protocols could be employed to attach diverse alkyl groups, including those that are challenging to install with traditional methods. acs.org

Hydroxyl Group Modification: Converting the hydroxyl group into ethers, esters, or other functional groups can influence polarity, hydrogen bonding capacity, and metabolic stability.

Ester Group Transformation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, more complex esters, or other bioisosteres to probe interactions with biological targets.

Analytical Derivatization: Developing derivatization reagents that introduce chromophores or fluorophores can significantly enhance the detection of these compounds in complex biological matrices using techniques like HPLC-UV or HPLC-FLD. nih.gov This is particularly important for pharmacokinetic studies.

Computational Design and Prediction of Novel Analogues

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. dtu.dk Applying these methods to this compound can guide the synthesis of new analogues with improved biological activity and pharmacokinetic profiles.

Unexplored avenues in this area include:

Pharmacophore Modeling: Based on the structure of known active compounds containing the piperidine scaffold, pharmacophore models can be generated to identify the key chemical features required for biological activity.

Virtual Screening: Large virtual libraries of derivatives can be screened in silico against specific biological targets (e.g., enzymes, receptors) to prioritize compounds for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of analogues within a biological target's active site, helping to understand binding stability and interaction patterns. nih.gov

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues, allowing for the early identification of candidates with favorable drug-like characteristics.

Advanced Spectroscopic Studies for Detailed Structural Insights

A comprehensive understanding of the three-dimensional structure and conformational preferences of this compound and its derivatives is crucial for understanding their chemical reactivity and biological interactions. While standard techniques like 1H and 13C NMR are routinely used, advanced spectroscopic methods can offer deeper insights.

Future research should involve:

2D-NMR Techniques: Advanced 2D-NMR experiments, such as NOESY and ROESY, can be used to determine the relative stereochemistry and preferred solution-state conformation of the piperidine ring.

X-ray Crystallography: Obtaining single-crystal X-ray structures would provide unambiguous proof of the solid-state conformation and absolute stereochemistry of chiral derivatives.

Vibrational Circular Dichroism (VCD): This technique can be a powerful tool for determining the absolute configuration of chiral molecules in solution, complementing data from X-ray crystallography.

Chiral Chromatography: The development of specific chiral HPLC or GC methods is essential for the separation and quantification of different stereoisomers, which is critical for both synthetic chemistry and biological evaluation.

Deepening Mechanistic Understanding of Synthetic Reactions and Biochemical Interactions

A fundamental understanding of reaction mechanisms is key to optimizing existing synthetic methods and designing new ones. Likewise, elucidating the molecular mechanisms of biological action is fundamental to rational drug design.

Future research should focus on:

Kinetic Studies: Performing kinetic analyses of key synthetic steps can help to optimize reaction conditions (temperature, concentration, catalyst loading) for improved efficiency and selectivity.

Computational Mechanistic Studies: Using theoretical models like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) can elucidate the transition states and reaction pathways of synthetic transformations, such as cycloaddition reactions, providing insights into the origins of stereoselectivity. mdpi.commdpi.com

Biochemical Assays: For biologically active derivatives, detailed biochemical and cellular assays are needed to identify specific molecular targets and pathways that are modulated by the compounds.

Structure-Activity Relationship (SAR) Analysis: Systematically synthesizing and testing a range of analogues will help to build comprehensive SAR models, clarifying how specific structural modifications influence biological activity and providing a roadmap for the design of more potent and selective compounds. smolecule.com

Q & A

Q. What are the optimal synthetic routes for Methyl 3-hydroxypiperidine-2-carboxylate, and how can diastereoselectivity be controlled?

- Methodological Answer : Diastereoselective synthesis can be achieved via cyclocondensation reactions using chiral auxiliaries or catalysts. For example, analogous piperidine derivatives have been synthesized by refluxing intermediates with piperidine in methanol, followed by recrystallization to isolate stereoisomers (e.g., 85% yield for a related compound in ). Key factors include solvent polarity, temperature control, and the use of stereodirecting groups. NMR coupling constants (e.g., ) and X-ray crystallography are critical for confirming stereochemistry .

Q. Which spectroscopic and computational methods are most effective for characterizing the ring puckering conformation of this compound?

- Methodological Answer : Ring puckering analysis requires defining a unique mean plane for the piperidine ring using Cartesian coordinates from X-ray data. The Cremer-Pople puckering parameters (amplitude , phase angle ) are calculated to quantify deviations from planarity . Computational tools like ORTEP-3 or WinGX can visualize puckering, while software such as SHELXL refines crystallographic models to resolve ambiguities in bond angles or torsional strain .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Standard protocols include wearing nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to mitigate inhalation risks, as piperidine derivatives may cause respiratory irritation (). Store the compound at 2–8°C in airtight containers, and avoid incompatible materials (e.g., strong oxidizers). Spills should be neutralized with inert adsorbents and disposed via hazardous waste channels .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Data contradictions (e.g., bond length discrepancies >0.02 Å) require cross-validation using multiple refinement programs (SHELXL vs. OLEX2) and high-resolution datasets (>1.0 Å). Twinning or disorder effects should be assessed via PLATON or ROTAX analysis. If inconsistencies persist, complementary techniques like NMR-derived distance restraints (NOESY) or DFT-optimized molecular geometries can reconcile structural ambiguities .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should monitor degradation via HPLC-MS under accelerated conditions (e.g., 40°C/75% RH for 6 months). Buffered solutions (pH 4–7) minimize hydrolysis of the ester group. ThermoGravimetric Analysis (TGA) identifies decomposition thresholds, while crystallinity assessments (PXRD) correlate stability with polymorphic form. For lab-scale storage, desiccants and inert atmospheres (N₂) are recommended .

Q. How can computational models predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors can predict target affinity (e.g., enzyme inhibition). Validate predictions with in vitro assays (IC₅₀ measurements) against relevant targets (e.g., kinases or GPCRs). For neuroactive derivatives, blood-brain barrier permeability should be estimated via the Veber rule or PAMPA-BBB assays .

Data Analysis and Reporting Standards

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies of this compound analogs?

- Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits dose-response curves to calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report Hill slopes to assess cooperativity and validate assumptions (e.g., normality via Shapiro-Wilk tests). For high-throughput data, apply false discovery rate (FDR) corrections to minimize Type I errors .

Q. How should researchers document synthetic procedures and spectral data for this compound to ensure reproducibility?

- Methodological Answer : Follow IUPAC nomenclature and report detailed experimental steps (e.g., "refluxed for 20 h in MeOH with 2 ml piperidine"). Include full spectroscopic datasets: / NMR (δ ppm, multiplicity, J values), HRMS (m/z), and IR (cm⁻¹). For crystallography, deposit CIF files in the Cambridge Structural Database and cite SHELXL refinement parameters (R1, wR2) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.